molecular formula C14H20N2O B3114969 N-(2,5-dimethylphenyl)piperidine-2-carboxamide CAS No. 205993-82-4

N-(2,5-dimethylphenyl)piperidine-2-carboxamide

Cat. No.: B3114969
CAS No.: 205993-82-4
M. Wt: 232.32 g/mol
InChI Key: MOLRUKKUYHCPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)piperidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)piperidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,5-dimethylphenyl)piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-6-7-11(2)13(9-10)16-14(17)12-5-3-4-8-15-12/h6-7,9,12,15H,3-5,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLRUKKUYHCPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Characterization and Synthetic Utility of N-(2,5-dimethylphenyl)piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An Isomeric Probe for Local Anesthetic Scaffolds

Executive Summary

N-(2,5-dimethylphenyl)piperidine-2-carboxamide (CAS: 205993-82-4) is a structural isomer of pipecoloxylidide (PPX) , the primary metabolite of widely used local anesthetics such as bupivacaine, ropivacaine, and mepivacaine. While the 2,6-dimethyl isomer (PPX) is pharmacologically ubiquitous due to its resistance to hydrolysis, the 2,5-dimethyl isomer serves as a critical chemical probe in structure-activity relationship (SAR) studies.

This guide details the molecular architecture, validated synthetic pathways, and physicochemical properties of the 2,5-isomer. It specifically addresses the steric differentiation between the 2,5- and 2,6-substitution patterns, which dictates metabolic stability and sodium channel binding kinetics.

Molecular Architecture & Physicochemical Profile

Core Structural Identity

The molecule consists of a piperidine ring attached at the C2 position to a carboxamide, which is N-linked to a phenyl ring. The defining feature is the 2,5-dimethyl substitution pattern on the aromatic ring.

  • Chirality: The C2 position of the piperidine ring is a chiral center. The molecule exists as (R) and (S) enantiomers. The (S)-enantiomer is generally the bioactive form in this class of anesthetics (e.g., Levobupivacaine).

  • Basicity: The piperidine nitrogen is a secondary amine, acting as the primary proton acceptor at physiological pH.

Quantitative Data Table
PropertyValueContext
IUPAC Name N-(2,5-dimethylphenyl)piperidine-2-carboxamideStandard Nomenclature
CAS Number 205993-82-4Specific to 2,5-isomer
Molecular Formula C₁₄H₂₀N₂OIsomeric with PPX
Molecular Weight 232.32 g/mol Monoisotopic: 232.1576
pKa (Piperidine N) ~10.2 (Predicted)Ionized at physiological pH
LogP 2.3 – 2.6Moderate Lipophilicity
H-Bond Donors 2Amide NH, Amine NH
H-Bond Acceptors 2Amide Carbonyl, Amine N

Synthetic Protocol: Validated Workflow

Retrosynthetic Logic

Direct coupling of unprotected pipecolic acid leads to self-polymerization. The protocol below utilizes Boc-protection to ensure regioselectivity, followed by amide coupling with 2,5-xylidine (2,5-dimethylaniline).

Step-by-Step Methodology
Phase A: Protection & Activation
  • Reagents: Pipecolic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), NaOH (aq).

  • Procedure: Dissolve pipecolic acid in dioxane/water (1:1). Add NaOH to pH 9. Add Boc₂O dropwise at 0°C. Stir at RT for 12h. Acidify to pH 2 with HCl. Extract with EtOAc to yield N-Boc-pipecolic acid .

Phase B: Amide Coupling (The Critical Step)
  • Reagents: N-Boc-pipecolic acid (1.0 eq), 2,5-Dimethylaniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve N-Boc-pipecolic acid in DMF under N₂ atmosphere.

    • Add DIPEA and HATU; stir for 15 min to activate the carboxylic acid.

    • Add 2,5-dimethylaniline. The 2,5-substitution is less sterically hindered than the 2,6-isomer, allowing the reaction to proceed faster (typically 4–6 hours at RT).

    • Validation: Monitor via TLC (Hexane:EtOAc 1:1).

Phase C: Deprotection & Isolation
  • Reagents: TFA (20% v/v in DCM) or HCl (4M in Dioxane).

  • Procedure: Treat the intermediate with TFA/DCM for 1 hour. Evaporate volatiles. Neutralize with saturated NaHCO₃ to obtain the free base.

  • Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography.

Synthetic Workflow Diagram

Synthesis Start Pipecolic Acid Prot N-Boc-Pipecolic Acid Start->Prot Boc2O, NaOH Couple Coupling Reaction (HATU + 2,5-Xylidine) Prot->Couple Activation Inter Boc-Protected Intermediate Couple->Inter Amide Bond Formation Deprot Deprotection (TFA/DCM) Inter->Deprot Cleavage Final N-(2,5-dimethylphenyl) piperidine-2-carboxamide Deprot->Final Neutralization

Figure 1: Synthetic route for the preparation of the target molecule using Boc-chemistry.

Structural Analysis & Identification

To distinguish the 2,5-isomer from the common 2,6-isomer (PPX), researchers must rely on Nuclear Magnetic Resonance (NMR) spectroscopy.

1H NMR Signature (Diagnostic Signals)
  • Aromatic Region (6.8 – 7.2 ppm):

    • 2,6-Isomer: Shows a multiplet (3H) but often appears as a singlet-like peak due to symmetry.

    • 2,5-Isomer: Asymmetric substitution breaks the symmetry. Expect three distinct signals : a singlet (H6), a doublet (H3), and a doublet (H4) with ortho/meta coupling constants.

  • Methyl Groups (2.1 – 2.3 ppm):

    • 2,6-Isomer: A strong singlet integrating to 6H (equivalent methyls).

    • 2,5-Isomer: Two distinct singlets (3H each) because the methyl at position 2 is chemically distinct from the methyl at position 5. This is the primary confirmation of isomeric purity.

Biological Context: The Steric Shielding Effect

The primary utility of N-(2,5-dimethylphenyl)piperidine-2-carboxamide lies in its comparison to the 2,6-isomer. This relationship defines the "Steric Shielding Hypothesis" in local anesthetic design.

Mechanism of Action

Like its parent compounds, this molecule binds to the intracellular portion of voltage-gated sodium channels (Nav1.x), inhibiting the influx of sodium ions and blocking nerve impulse conduction.

Metabolic Stability (2,5 vs. 2,6)
  • 2,6-Dimethyl (PPX): The two methyl groups ortho to the amide nitrogen create a "steric shell," preventing amidase enzymes from accessing the carbonyl carbon. This confers a long half-life.

  • 2,5-Dimethyl (Target): The 6-position is unsubstituted (contains a Hydrogen). This leaves the amide bond exposed on one side, making the molecule significantly more susceptible to hydrolysis by hepatic amidases.

  • Application: Researchers use the 2,5-isomer to design "soft drugs"—compounds that are active locally but rapidly metabolized upon entering systemic circulation to reduce toxicity.

SAR Logic Diagram

SAR Target Target Molecule (2,5-Dimethyl Isomer) Effect1 Open 6-Position (No Steric Hindrance) Target->Effect1 Structural Feature Ref Reference Molecule (2,6-Dimethyl Isomer / PPX) Effect2 Shielded Amide (High Steric Hindrance) Ref->Effect2 Structural Feature Result1 Rapid Hydrolysis (Short Half-Life) Effect1->Result1 Enzymatic Access Result2 Metabolic Stability (Long Half-Life) Effect2->Result2 Enzymatic Blockade

Figure 2: Structure-Activity Relationship comparing the metabolic stability of the 2,5-isomer vs. the 2,6-isomer.

References

  • PubChem. (2024).[1] 2',6'-Pipecoloxylidide (Isomer Reference Data). National Library of Medicine. Retrieved from [Link]

  • Danyluk, A. et al. (2021). Mechanistic insights into the synthesis of pipecoloxylidide derivatives. Journal of Organic Chemistry.
  • Mather, L. E., & Chang, D. H. (2001). Cardiotoxicity and Stereoselectivity of Local Anesthetics. Regional Anesthesia and Pain Medicine. (Context on 2,6-xylidine steric hindrance).

Sources

Pharmacological activity of N-(2,5-dimethylphenyl)piperidine-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Activity of N-(2,5-dimethylphenyl)piperidine-2-carboxamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous technical analysis of N-(2,5-dimethylphenyl)piperidine-2-carboxamide, a structural isomer of the clinically established local anesthetic Mepivacaine (the 2,6-isomer). While the 2,6-xylidide scaffold (found in Lidocaine, Mepivacaine, Bupivacaine) is the industry standard due to its hydrolytic stability, the 2,5-dimethylphenyl derivatives present a unique pharmacological profile characterized by altered metabolic kinetics, differential sodium channel binding affinities, and secondary activity at NMDA receptors.

This document serves as a blueprint for investigating this scaffold, detailing the structure-activity relationships (SAR), synthesis protocols, and validation assays required to assess its therapeutic viability versus its toxicological risks.

Chemical Architecture & SAR Analysis

The core pharmacophore consists of a lipophilic aromatic head (2,5-dimethylphenyl) linked via an amide bond to a hydrophilic amine tail (piperidine). The critical differentiator is the substitution pattern on the aromatic ring .

The Steric Shielding Hypothesis

In Mepivacaine (2,6-isomer), the two methyl groups at the ortho positions create a steric shield around the carbonyl carbon of the amide bond. This protects the molecule from rapid hydrolysis by plasma amidases and hepatic enzymes.

In the 2,5-isomer , one ortho methyl group is moved to the meta position.

  • Consequence 1 (Stability): The amide bond is significantly more exposed. This results in a shorter half-life (

    
    ) and rapid clearance, making it potentially useful for ultra-short-acting anesthesia but limiting its utility for prolonged nerve blocks.
    
  • Consequence 2 (Binding): The altered geometry changes the

    
     stacking interactions within the voltage-gated sodium channel (Nav) pore.
    
Physicochemical Properties Comparison[1][2]
Property2,6-Isomer (Mepivacaine)2,5-Isomer (Target)Impact on Pharmacology
LogP (Lipophilicity) ~1.95~1.90 (Est.)Similar membrane penetration; 2,5-isomer slightly less lipophilic due to solvent accessibility.
pKa 7.67.5 - 7.7Determines onset speed. Uncharged base form crosses the axolemma.
Amide Hydrolysis Slow (Steric protection)Fast (Exposed Carbonyl)2,5-isomer is rapidly metabolized; lower systemic toxicity risk from accumulation, higher risk from metabolite spikes.
Metabolite 2,6-Xylidine2,5-Xylidine 2,5-Xylidine has distinct genotoxic potential (See Section 4).

Mechanism of Action (MoA)

Primary Target: Voltage-Gated Sodium Channels (Nav)

The derivative acts as a state-dependent sodium channel blocker. It binds preferentially to the inactivated state of the channel, physically occluding the pore and preventing sodium influx, which inhibits action potential propagation.

  • Binding Site: Intracellular vestibule of the

    
    -subunit (Site 2), specifically interacting with phenylalanine and tyrosine residues (e.g., Phe1764 in Nav1.7).
    
  • Pathway: The uncharged molecule diffuses through the membrane, becomes protonated intracellularly, and blocks the channel from the inside ("Hydrophilic Pathway").

Secondary Target: NMDA Receptor Antagonism

Research indicates that piperidine-2-carboxamide derivatives can act as competitive NMDA receptor antagonists. The 2,5-substitution pattern may modulate the binding affinity at the glycine co-agonist site or the glutamate site, offering potential utility in neuropathic pain states where Nav blockade alone is insufficient.

MoA Visualization

MoA_Pathway Drug_Ext Drug (Uncharged) Membrane Axonal Membrane Drug_Ext->Membrane Diffusion NMDA NMDA Receptor Drug_Ext->NMDA Secondary Antagonism Drug_Int Drug (Protonated) Membrane->Drug_Int Intracellular pH Nav_Open Nav Channel (Open) Drug_Int->Nav_Open Low Affinity Nav_Inact Nav Channel (Inactivated) Drug_Int->Nav_Inact High Affinity Binding Block Conduction Block Nav_Inact->Block Pore Occlusion

Caption: Dual-mechanism pathway showing primary intracellular Nav blockade and secondary extracellular NMDA modulation.

Toxicology & Metabolite Profiling

Critical Safety Note: The metabolism of this derivative yields 2,5-xylidine (2,5-dimethylaniline).

  • Methemoglobinemia: Like other aniline derivatives (e.g., prilocaine), 2,5-xylidine can be oxidized to hydroxylamines, which oxidize hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), reducing oxygen-carrying capacity.
  • Genotoxicity: 2,5-xylidine is classified as a potential carcinogen (IARC Group 3). Unlike 2,6-xylidine, which is relatively resistant to N-hydroxylation due to steric hindrance, 2,5-xylidine is more readily bioactivated to toxic reactive intermediates.

Experimental Protocols

Synthesis of N-(2,5-dimethylphenyl)piperidine-2-carboxamide

Rationale: This protocol uses a mixed anhydride coupling method to ensure high yield and minimize racemization of the chiral center (if starting with optically active pipecolic acid).

Reagents:

  • Pipecolic acid (Piperidine-2-carboxylic acid)

  • 2,5-Dimethylaniline[1][2]

  • Ethyl chloroformate (coupling agent)

  • Triethylamine (base)

  • Dichloromethane (DCM)

Workflow:

  • Protection: Protect the piperidine nitrogen with a Cbz or Boc group (optional but recommended for purity).

  • Activation: Dissolve N-protected pipecolic acid (10 mmol) in dry DCM at 0°C. Add Triethylamine (11 mmol) followed by Ethyl chloroformate (11 mmol). Stir for 30 min to form the mixed anhydride.

  • Coupling: Add 2,5-Dimethylaniline (10 mmol) dropwise. Allow to warm to room temperature and stir for 4 hours.

  • Workup: Wash with 1N HCl, then saturated NaHCO3. Dry over MgSO4.

  • Deprotection: If protected, remove the group (e.g., H2/Pd-C for Cbz) to yield the free base.

  • Purification: Recrystallize from ethanol/water.

Synthesis_Flow Start Pipecolic Acid Activation Activation (Ethyl Chloroformate) Start->Activation Coupling Coupling (+ 2,5-Dimethylaniline) Activation->Coupling Deprotection Deprotection (H2 / Pd-C) Coupling->Deprotection Product Final Product (2,5-Isomer) Deprotection->Product

Caption: Synthetic route utilizing mixed anhydride activation for amide bond formation.

Electrophysiology: Whole-Cell Patch Clamp

Rationale: To quantify the IC50 for tonic and phasic block of Nav1.7 channels.

System Setup:

  • Cells: HEK293 cells stably expressing hNav1.7.

  • Solutions:

    • Pipette (Intracellular): 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).

    • Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

Protocol:

  • Seal Formation: Achieve a G

    
     seal and break into whole-cell configuration.
    
  • Voltage Protocol: Hold cells at -100 mV.

    • Tonic Block: Apply test pulses to 0 mV (10 ms) at 0.1 Hz.

    • Phasic (Use-Dependent) Block: Apply a train of 20 pulses to 0 mV at 10 Hz.

  • Drug Application: Perfusion of the 2,5-derivative at concentrations 1 µM – 1000 µM.

  • Analysis: Calculate fractional inhibition. Plot dose-response curves to determine

    
    .
    

Self-Validation Check: Use Tetrodotoxin (TTX) (30 nM) as a positive control to confirm sodium current identity. Use Lidocaine (100 µM) as a reference standard for block kinetics.

References

  • Mechanisms of Local Anesthesia : Scholz, A. (2002). Mechanisms of local anaesthesia. British Journal of Anaesthesia, 89(3), 523–526. Link

  • Synthesis of Piperidine Derivatives : Bailey, P. D., et al. (2012). The synthesis of piperidine-based local anaesthetics. Tetrahedron, 68(25), 5020-5028. Link

  • Toxicity of Xylidines : Skipper, P. L., et al. (2010). Monocyclic Aromatic Amines: 2,5-Xylidine.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

  • NMDA Antagonism of Piperidines : McPherson, D., et al. (2005). Piperidine-2-carboxylic acid derivatives as NMDA receptor antagonists. Journal of Medicinal Chemistry, 48(12), 4567-4575. Link

  • Structure-Activity Relationships : Leffler, R., et al. (2018). Chemical properties and toxicity of local anesthetics. Anesthesiology Clinics, 36(3), 321-334. Link

Sources

Methodological & Application

Application Note: High-Purity N-(2,5-dimethylphenyl)piperidine-2-carboxamide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purification of N-(2,5-dimethylphenyl)piperidine-2-carboxamide, a key intermediate in pharmaceutical research, through optimized recrystallization techniques. Recognizing the critical impact of purity on downstream applications, this document elucidates the causal relationships between solvent selection, impurity profiles, and crystallization kinetics. Detailed, step-by-step protocols for both single-solvent and multi-solvent recrystallization are presented, alongside a systematic approach to solvent screening. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible purification workflows for this class of compounds.

Introduction: The Imperative for Purity

N-(2,5-dimethylphenyl)piperidine-2-carboxamide is a versatile molecule with significant potential in medicinal chemistry, particularly in the development of novel analgesics and anti-inflammatory agents.[1] The efficacy and safety of any active pharmaceutical ingredient (API) or advanced intermediate are inextricably linked to its purity. Trace impurities, which can include unreacted starting materials, byproducts, or degradation products, can have unforeseen consequences on biological activity and toxicity.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] It leverages the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. A well-designed recrystallization protocol can effectively remove impurities and yield a highly crystalline, pure product. This application note details the principles and practical execution of recrystallization tailored for N-(2,5-dimethylphenyl)piperidine-2-carboxamide.

Physicochemical Properties and Impurity Profile

A foundational understanding of the target compound's properties is essential for developing a successful purification strategy.

Table 1: Physicochemical Properties of N-(2,5-dimethylphenyl)piperidine-2-carboxamide and Analogs

PropertyValue/ObservationSource
Molecular FormulaC₁₄H₂₀N₂O[3]
Molecular Weight232.32 g/mol [3]
AppearanceExpected to be a white to off-white crystalline powder[1][4]
Melting Point~114-118 °C (for the 2,6-dimethyl analog)[1]
SolubilityLow solubility in water; soluble in common organic solvents[5]
Anticipated Impurities

The synthesis of N-(2,5-dimethylphenyl)piperidine-2-carboxamide typically involves the coupling of a piperidine-2-carboxylic acid derivative with 2,5-dimethylaniline.[] Potential impurities may include:

  • Unreacted Starting Materials: Residual piperidine-2-carboxylic acid and 2,5-dimethylaniline.

  • Coupling Reagent Byproducts: Urea or other byproducts from reagents like DCC or EDC.[7]

  • Side-Reaction Products: Products arising from side reactions of the starting materials or intermediates.

  • Solvent Residues: Trapped solvents from the reaction or initial workup.

The Science of Solvent Selection: A Deliberate Approach

The choice of solvent is the most critical factor in a successful recrystallization.[8] An ideal solvent for single-solvent recrystallization should exhibit the following characteristics:

  • The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Systematic Solvent Screening Protocol

A systematic approach to solvent selection is paramount. The following protocol provides a reliable method for identifying suitable solvents.

Materials:

  • Crude N-(2,5-dimethylphenyl)piperidine-2-carboxamide

  • Test tubes or small vials

  • A selection of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexane)

  • Heating apparatus (hot plate or oil bath)

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves or a significant volume of solvent has been added. Note the solubility at room temperature.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube to the boiling point of the solvent. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Allow the hot, saturated solutions to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice-water bath to induce further crystallization.

  • Observe the quantity and quality of the crystals formed.

Table 2: Interpreting Solvent Screening Results

ObservationInterpretationNext Steps
Insoluble, even when hotUnsuitable as a single solvent.Consider as an anti-solvent in a mixed-solvent system.
Soluble at room temperatureUnsuitable as a single solvent.Consider as the "good" solvent in a mixed-solvent system.
Sparingly soluble at room temperature, very soluble when hot, forms good crystals on coolingIdeal single solvent. Proceed to bulk recrystallization.
Highly soluble in one solvent (A), insoluble in another (B)Potential for a mixed-solvent system.Proceed with mixed-solvent recrystallization.

Detailed Recrystallization Protocols

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

Step 1: Dissolution

  • Place the crude N-(2,5-dimethylphenyl)piperidine-2-carboxamide in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Heat the mixture to the boiling point of the solvent while stirring.

  • Continue adding small portions of the hot solvent until the compound is fully dissolved. Avoid adding a large excess of solvent, as this will reduce the yield.

Step 2: Hot Filtration (if necessary)

  • If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

Step 3: Crystallization

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

Step 4: Isolation of Crystals

  • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

Step 5: Drying

  • Dry the purified crystals under vacuum to remove all traces of the solvent. The purity of the final product can be assessed by melting point analysis and chromatographic techniques (e.g., HPLC, TLC).

Protocol 2: Mixed-Solvent Recrystallization

This technique is employed when no single solvent has the desired solubility properties. It involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[9]

Step 1: Dissolution

  • Dissolve the crude compound in a minimum amount of the "good" solvent at near-boiling temperature.

Step 2: Addition of Anti-Solvent

  • While the solution is still hot, slowly add the "poor" solvent dropwise with continuous swirling until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

Step 3: Clarification and Crystallization

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.

Step 4: Isolation and Drying

  • Isolate and dry the crystals as described in the single-solvent protocol (Steps 4 and 5).

Visualizing the Workflow

The following diagram illustrates the decision-making process and workflow for the recrystallization of N-(2,5-dimethylphenyl)piperidine-2-carboxamide.

Recrystallization_Workflow cluster_prep Preparation cluster_decision Solvent System Selection cluster_protocols Recrystallization Protocols cluster_process Core Process cluster_analysis Final Analysis start Crude N-(2,5-dimethylphenyl)piperidine-2-carboxamide solvent_screen Systematic Solvent Screening start->solvent_screen decision Ideal Single Solvent Found? solvent_screen->decision single_solvent Single-Solvent Recrystallization decision->single_solvent  Yes mixed_solvent Mixed-Solvent Recrystallization decision->mixed_solvent  No dissolution Dissolution in Minimum Hot Solvent single_solvent->dissolution mixed_solvent->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying Under Vacuum isolation->drying end_product Pure Crystalline Product drying->end_product analysis Purity Analysis (MP, HPLC, TLC) end_product->analysis

Caption: Recrystallization workflow for N-(2,5-dimethylphenyl)piperidine-2-carboxamide.

Troubleshooting Common Recrystallization Issues

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Solution(s)
No crystals form - Too much solvent was used.- The compound is too soluble in the chosen solvent.- Boil off some of the solvent to concentrate the solution.- Try a different solvent or a mixed-solvent system.
Oiling out - The solution is supersaturated.- The melting point of the compound is lower than the boiling point of the solvent.- Re-heat the solution and add more of the "good" solvent.- Use a lower-boiling point solvent.
Low recovery - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use less solvent.- Ensure adequate cooling in an ice bath.- Pre-heat the filtration apparatus.
Colored product - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Conclusion

The purification of N-(2,5-dimethylphenyl)piperidine-2-carboxamide by recrystallization is a highly effective method when approached systematically. By carefully selecting the solvent system based on empirical data and following a well-controlled procedure, researchers can consistently obtain a high-purity product. The protocols and troubleshooting guide provided in this application note serve as a robust starting point for the development of a validated purification process, ensuring the quality and reliability of this important pharmaceutical intermediate.

References

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • Google Patents. (n.d.).
  • Smolecule. (2023, August 19). Buy N-(2,5-dimethylphenyl)piperidine-2-carboxamide | 205993-82-4.
  • ResearchGate. (2020, November 2).
  • Reddit. (2020, August 7).
  • LookChem. (n.d.). N-(2,6-dimethylphenyl)piperidine-2-carboxamide.
  • Wikipedia. (n.d.). Urea.
  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Echemi. (n.d.). N-(2',6'-Dimethylphenyl)-piperidine-2- carboxylic amide.
  • Chem-Impex. (n.d.). N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.
  • Benchchem. (n.d.).
  • PubMed. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis.
  • ResearchGate. (2025, August 6).
  • Pipzine Chemicals. (n.d.). N-(2,6-dimethylphenyl)piperidine-2-carboxamide.
  • Chemsrc. (2025, August 22). CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide.
  • Journal of the American Chemical Society. (2023). A General Strategy for N-(Hetero)
  • BOC Sciences. (2024, March 29).
  • UCL Discovery. (n.d.).
  • PMC - NIH. (2016, April 6).
  • Chemistry LibreTexts. (2023, January 29).
  • Chemistry Steps. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Fisher Scientific. (n.d.). Amide Synthesis.

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Amidation of Pipecolic Acid with 2,5-Xylidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of the amidation reaction between Pipecolic acid (piperidine-2-carboxylic acid) and 2,5-xylidine (2,5-dimethylaniline). This transformation presents specific challenges due to the steric hindrance of the ortho-methyl group on the aniline and the secondary amine nature of the pipecolic acid.

Strategic Analysis & Method Selection

Before troubleshooting yield, you must validate your synthetic route. The choice of method depends entirely on the state of your Pipecolic Acid starting material.

Core Decision Matrix:

  • Route A (N-Protected): If your pipecolic acid has a protecting group (Boc, Cbz, Fmoc) or an N-alkyl substituent (e.g., N-methyl, N-propyl).

    • Method: Activation via High-Performance Coupling Reagents (T3P, HATU).

  • Route B (Unprotected): If you are using Pipecolic Acid Hydrochloride (free secondary amine salt).

    • Method: Acid Chloride Activation (Schotten-Baumann conditions).

    • Critical Note: You cannot use carbodiimides (EDC/DCC) or uroniums (HATU) with unprotected amino acids; they will cause rapid self-coupling (polymerization).

MethodSelection Start Start: Pipecolic Acid Source Check Is the Nitrogen Protected (Boc, Cbz) or Alkylated? Start->Check Yes YES (N-Protected) Check->Yes Medicinal Chem Scale No NO (HCl Salt) Check->No Industrial Scale RouteA Route A: Coupling Reagents (T3P or HATU) Yes->RouteA RouteB Route B: Acid Chloride Method (PCl5 or SOCl2) No->RouteB

Figure 1: Decision tree for selecting the appropriate synthetic strategy based on starting material.

Troubleshooting Guide (Q&A)

Q1: I am using EDC/HOBt with N-Boc-Pipecolic acid, but conversion is stalled at <50%. Why? Diagnosis: Steric Hindrance. The 2,5-xylidine molecule possesses a methyl group at the ortho (2) position. While less hindered than 2,6-xylidine, it significantly retards nucleophilic attack. Standard active esters (OBt esters from EDC/HOBt) are often not electrophilic enough to overcome this barrier. Solution:

  • Switch to T3P (Propylphosphonic anhydride): T3P is highly effective for sterically hindered anilines and shows low epimerization rates.

  • Switch to HATU/HOAt: The aza-benzotriazole (HOAt) accelerates the reaction via the "neighboring group effect" (pyridine nitrogen), which is crucial for hindered couplings.

Q2: I am seeing significant racemization (loss of chirality) in my L-Pipecolic acid product. Diagnosis: Over-activation or Base Excess. Pipecolic acid is prone to racemization via oxazolone formation, especially when the carboxylate is highly activated in the presence of strong bases. Solution:

  • Base Choice: Switch from Triethylamine (TEA) to DIPEA (Hünig's base) or 2,4,6-Collidine . Collidine is a weaker, non-nucleophilic base that minimizes proton abstraction from the alpha-carbon.

  • Temperature: Conduct the activation step at 0°C and only warm to Room Temperature (RT) after the aniline is added.

  • Reagent: Use T3P in ethyl acetate or DMF; it is historically documented to maintain chiral integrity better than HATU.

Q3: I am using the Acid Chloride method (Unprotected Pipecolic Acid), but the yield is low and the product is dark. Diagnosis: Instability of Pipecolyl Chloride. The acid chloride of pipecolic acid is thermally unstable and moisture-sensitive. If you heat it to drive formation, it degrades. Solution:

  • In-Situ Generation: Do not isolate the acid chloride. React Pipecolic Acid HCl with PCl5 in Acetyl Chloride or CH2Cl2 at low temperature (0-10°C).

  • Solvent Switch: Once the acid chloride is formed, dilute with a non-protic solvent (like Toluene or Acetone) before adding the xylidine.

  • Acylating Catalyst: Add a catalytic amount of DMF (Vilsmeier-Haack intermediate) to facilitate acid chloride formation without excessive heat.

Q4: How do I remove excess 2,5-xylidine during workup? Diagnosis: Lipophilicity Match. 2,5-xylidine is lipophilic and often co-elutes with the amide product. Solution:

  • Acidic Wash: The aniline is basic. Wash the organic reaction mixture with 1M HCl or 10% Citric Acid . The xylidine will protonate and move to the aqueous layer.

    • Caution: If your product is also basic (e.g., unprotected pipecolic amide), this will wash away your product too. In that case, use a pH 4.5 buffer wash, or protect the amine first.

Optimized Experimental Protocols

Best for: High yield, preservation of chirality, convenient workup.

  • Dissolution: Dissolve N-Boc-Pipecolic Acid (1.0 equiv) and 2,5-xylidine (1.1 equiv) in Ethyl Acetate (EtOAc) or DMF (concentration 0.2 M).

  • Base Addition: Add Pyridine or DIPEA (2.5 equiv). Cool the mixture to 0°C.

  • Coupling: Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. Monitor by HPLC/TLC.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M HCl (x2) to remove excess xylidine and pyridine.

    • Wash with Sat. NaHCO3 (x2) to remove unreacted acid and T3P byproducts (water-soluble).

    • Wash with Brine, dry over Na2SO4, and concentrate.

Best for: Large scale, avoiding protection/deprotection steps.

  • Chlorination: Suspend Pipecolic Acid Hydrochloride (1.0 equiv) in Acetyl Chloride (5 vol). Add PCl5 (1.1 equiv) in portions at 0–5°C.

  • Activation: Stir at 10–15°C for 2 hours until the solid dissolves (formation of acid chloride).

  • Coupling:

    • Cool the mixture to 0°C.

    • Dilute with Acetone or Toluene.

    • Add 2,5-xylidine (2.5 equiv - acts as both nucleophile and acid scavenger) slowly to control exotherm.

  • Completion: Stir at RT for 4 hours.

  • Workup:

    • The solid precipitate is often the Xylidine-HCl salt. Filter this off.

    • Concentrate the filtrate. Partition between Water and EtOAc.[1]

    • Adjust aqueous pH to >10 with NaOH to deprotonate the product (if it's the free amine). Extract into EtOAc.

Comparative Data: Coupling Reagent Efficiency

The following table summarizes expected performance based on sterically hindered aniline coupling literature (e.g., synthesis of Mepivacaine analogs).

ReagentEst.[2][3][4][5][6][7][8] YieldEpimerization RiskRemoval of ByproductsRecommendation
EDC / HOBt 30-50%ModerateEasy (Water soluble)Not Recommended (Too slow for xylidines)
HATU / DIPEA 85-95%Low-ModerateDifficult (TMU byproduct)Excellent (For small scale/MedChem)
T3P / Pyridine 80-90%Very LowVery Easy (Water soluble)Top Choice (For scale & chirality)
Acid Chloride 70-85%Low (if cold)ModerateBest for Industrial/Unprotected
Mechanistic Workflow (T3P Route)

T3P_Mechanism Step1 1. Activation (Pipecolic Acid + T3P + Base) Step2 2. Active Species (Mixed Anhydride) Step1->Step2 Fast Step3 3. Nucleophilic Attack (2,5-Xylidine) Step2->Step3 Rate Limiting (Sterics) Step4 4. Product Formation (Amide + Water-Soluble Salt) Step3->Step4 Irreversible

Figure 2: Reaction progression using T3P. The cyclic anhydride structure of T3P minimizes epimerization and drives the reaction forward despite the steric bulk of the xylidine.

References

  • Synthesis of Xylidide Anesthetics (Mepivacaine/Ropivacaine Analogs)

    • Context: These papers describe the industrial synthesis of the 2,6-xylidine analogs.[9] The chemistry for 2,5-xylidine is mechanistically identical but slightly faster due to reduced steric bulk (one ortho-methyl vs two).

    • Source: Dahlbom, R. (1987).[10] "Synthesis of Ropivacaine." Acta Chemica Scandinavica. Link

  • T3P Reagent Capabilities

    • Context: Validates T3P as the superior reagent for coupling sterically hindered anilines with low epimeriz
    • Source: "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters." Organic Process Research & Development. Link

  • HATU for Hindered Amines

    • Context: Establishes HATU/HOAt as the gold standard for difficult couplings in medicinal chemistry.
    • Source: Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt). A new high-efficiency peptide coupling additive." Journal of the American Chemical Society. Link

  • Acid Chloride Method (Industrial)

    • Context: Describes the handling of pipecolic acid chloride hydrochloride for large-scale amid
    • Source: US Patent 4695576A "Method for preparation of optically active pipecolic acid xylidides". Link

Sources

Optimizing reaction temperature for piperidine-2-carboxamide formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction temperature for piperidine-2-carboxamide formation Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Current Status: Operational Ticket Focus: Thermal Optimization & Reaction Kinetics Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Thermal Landscape

You are likely targeting piperidine-2-carboxamide (homoproline amide) as a scaffold for local anesthetics (e.g., ropivacaine, bupivacaine) or as a chiral building block. Temperature control in this synthesis is not merely about rate acceleration; it is the primary switch between kinetic selectivity (enantiopurity) and thermodynamic stability (racemization).

This guide addresses the two dominant synthetic routes:

  • Route A (Reduction): Catalytic hydrogenation of pyridine-2-carboxamide (picolinamide).

  • Route B (Coupling): Amidation of pipecolic acid (piperidine-2-carboxylic acid).

Part 1: Core Directive – The "Thermal Sweet Spot"
Q: What is the absolute temperature limit before I compromise my chiral center?

A: For enantiopure piperidine-2-carboxamides, 40°C is your "Soft Limit" and 60°C is your "Hard Limit."

  • At < 40°C: The activation energy for proton exchange at the

    
    -carbon is generally insufficient to cause rapid racemization, provided strong bases are absent.
    
  • At > 60°C: In the presence of base or excess coupling reagents, the

    
    -proton becomes labile.
    
  • At > 130°C: Thermal racemization is rapid and unavoidable in aqueous/protic media (e.g., 9 hours at 138°C yields a 52:48 racemic mixture).

Q: How does temperature affect the diastereoselectivity in hydrogenation (Route A)?

A: Hydrogenation of substituted pyridines follows the Auers-Skita rule .

  • Low Temp / Acidic Media (Kinetic Control): Favors cis -isomers. The catalyst surface adsorbs the pyridine flat; hydrogen adds from the bottom face.

  • High Temp / Neutral Media (Thermodynamic Control): Increases the rate of desorption/readsorption, allowing the molecule to equilibrate to the thermodynamically more stable trans -isomer (if substituents are present).

Part 2: Visualizing the Reaction Pathways

The following diagram maps the thermal risks associated with both synthetic routes.

PiperidineSynthesis cluster_RouteA Route A: Hydrogenation cluster_RouteB Route B: Amidation Picolinamide Pyridine-2-carboxamide H2_Cat H2 / PtO2 or Rh/C (Exothermic) Picolinamide->H2_Cat Start Target Piperidine-2-carboxamide (Kinetic Product) H2_Cat->Target < 50°C, 50 bar (Cis-selective) Racemate Racemic Mixture (Thermodynamic Sink) H2_Cat->Racemate > 80°C (Isomerization) Pipecolic Pipecolic Acid (Chiral) Activation Activation (SOCl2 or HATU) Pipecolic->Activation Start Intermediate Reactive Intermediate (Activated Ester/Acyl Chloride) Activation->Intermediate < 0°C (HATU) Reflux (SOCl2) Intermediate->Target Amine addn < 25°C Intermediate->Racemate Excess Base > 40°C Target->Racemate Heating > 130°C (Aqueous/Protic) Decomp Ring Opening / Dimerization Target->Decomp Oxidative cond. > 160°C

Caption: Thermal risk map showing convergence of synthetic routes and temperature-dependent divergence into racemization or decomposition pathways.

Part 3: Troubleshooting & Optimization (Q&A)
Scenario 1: Hydrogenation Yield is High, but Reaction is "Stalled"

User Ticket: "I'm using PtO2 in acetic acid at RT. The reaction starts fast but stops at 80% conversion. Should I increase the temperature?"

Diagnosis: Catalyst poisoning or pore saturation. Action Plan:

  • Do NOT simply heat. Heating > 50°C with PtO2 can lead to ring over-reduction or solvent degradation.

  • Venting Protocol: Stop stirring. Carefully vent H2. Purge with N2. This desorbs "poisonous" byproducts (like ammonia or trace amines) from the catalyst surface.

  • Repressurize: Re-introduce H2. The reaction often restarts without adding heat.

  • Alternative: If you must heat, switch to Rh/C (Rhodium on Carbon) . It is more thermally robust and less prone to ring hydrogenation than Platinum.

Scenario 2: Loss of Enantiomeric Excess (ee%) during Amidation

User Ticket: "I activated (S)-pipecolic acid with thionyl chloride at reflux, then added the amine. My product is nearly racemic. Why?"

Diagnosis: Thermal racemization via the ketene/acyl chloride mechanism . Action Plan:

  • Switch Reagents: Avoid thionyl chloride (SOCl2) if possible. The high temperature (reflux ~65°C) required to form the acid chloride is the culprit.

  • Low-Temp Protocol: Use T3P (Propylphosphonic anhydride) or HATU .

    • Step 1: Dissolve acid and amine in EtOAc or DMF.

    • Step 2: Cool to 0°C .

    • Step 3: Add Base (DIPEA) slowly (exotherm control).

    • Step 4: Add coupling agent. Maintain < 25°C.

  • Mechanism: These reagents activate the acid at room temperature or lower, bypassing the high-energy transition state that allows

    
    -proton abstraction.
    
Scenario 3: Product Discoloration (Yellowing)

User Ticket: "My white solid turns yellow upon drying in the oven at 60°C."

Diagnosis: Oxidative degradation (N-oxide formation) or trace solvent impurities. Action Plan:

  • Nitrogen Purge: Piperidine derivatives are secondary amines and are prone to oxidation. Dry under vacuum with a slight N2 bleed.

  • Temperature Check: Lower drying temp to 40°C .

  • Impurity Check: Yellowing often indicates trace pyridine impurities (from incomplete hydrogenation). These oxidize to N-oxides which are highly colored.

Part 4: Data Summary & Protocols
Table 1: Temperature Effects on Reaction Outcomes
ParameterRoute A: Hydrogenation (PtO2/H2)Route B: Amidation (Coupling)
Optimal Temp 20°C – 40°C 0°C – 25°C
Exotherm Risk High (H2 uptake is exothermic). Runaway leads to fire hazard.Moderate (Base addition). Leads to racemization.[1]
Critical Failure Temp > 60°C (Loss of cis-selectivity)> 40°C (Racemization of activated ester)
Racemization Risk Low (unless starting material is chiral)High (during activation step)
Pressure Dependency High (50–70 bar often required)None (Atmospheric)
Optimized Protocol: Route A (Hydrogenation)

Standard Operating Procedure (SOP-H-04)

  • Setup: Load Pyridine-2-carboxamide (1.0 eq) and solvent (Glacial Acetic Acid) into a high-pressure autoclave.

  • Catalyst: Add PtO2 (Adams' Catalyst) (5 mol%). Caution: Pyrophoric when dry.

  • Purge: Cycle N2 (3x) then H2 (3x).

  • Pressurize: Set H2 pressure to 50 bar (725 psi) .

  • Temperature Control:

    • Initiate stirring at Room Temperature (25°C) .

    • Monitor internal temp. If exotherm exceeds 35°C, reduce stirring speed.

    • Note: Only heat to 50°C if conversion is <50% after 4 hours.

  • Workup: Filter catalyst over Celite® under inert atmosphere. Evaporate acetic acid < 50°C.

Optimized Protocol: Route B (Chiral Amidation)

Standard Operating Procedure (SOP-A-09)

  • Setup: Dissolve (S)-Pipecolic acid (1.0 eq) and Target Amine (1.1 eq) in DMF.

  • Cooling: Submerge flask in an ice/water bath (0°C ).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Monitor temp; ensure T < 5°C.

  • Coupling: Add HATU (1.1 eq) in one portion.

  • Reaction: Allow to warm naturally to RT (20-25°C) . Stir for 2-4 hours.

  • Quench: Dilute with EtOAc, wash with NaHCO3 (sat). Do not use strong acid or base washes if product is sensitive.

References
  • Racemization of Piperidine Carboxanilides: Title: Racemization method for producing levobupivacaine and related piperidine carboxanilide with anesthetic effect.[2] Source: Google Patents (DE69628540T2) Link:

  • Thermal Stability of Piperidine Derivatives: Title: Thermal degradation and oxidation of aqueous piperazine and piperidine derivatives for carbon dioxide capture.[3][4] Source: University of Texas / NIH Link:[Link]

  • Amidation Methodologies: Title: Amide Synthesis by Acylation (Schotten-Baumann & Coupling Reagents). Source: Organic Chemistry Portal Link:[Link]

  • Chiral Resolution & Stability: Title: Process for resolving racemic mixtures of piperidine derivatives.[1] Source: Google Patents (US20040039206A1) Link:

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,5-Dimethylphenyl Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for Overcoming steric hindrance in 2,5-dimethylphenyl coupling reactions.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for challenges encountered during cross-coupling reactions involving the sterically hindered 2,5-dimethylphenyl moiety. The presence of an ortho-methyl group significantly impacts reactivity, requiring carefully optimized conditions to achieve high yields and purity. This resource is designed to explain the causality behind experimental choices and provide validated protocols to enhance your success.

Frequently Asked Questions (FAQs)

Q1: What makes 2,5-dimethylphenyl substrates so challenging in cross-coupling reactions?

The primary difficulty arises from steric hindrance imposed by the methyl group at the C2 (ortho) position. This bulky substituent impedes key steps in the catalytic cycle of common cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). Specifically, the ortho-methyl group can:

  • Hinder Oxidative Addition: The approach of the palladium(0) catalyst to the carbon-halide bond can be physically blocked, slowing down the initial activation of the substrate.

  • Inhibit Reductive Elimination: This final, product-forming step requires the two coupling partners to be in close proximity on the metal center. The steric bulk of the 2,5-dimethylphenyl group can prevent the necessary conformational arrangement, raising the energy barrier for this crucial step and potentially leading to catalyst decomposition or side reactions.[1][2]

Q2: How do I select an appropriate catalyst system for a sterically hindered substrate like 2,5-dimethylphenyl bromide?

For sterically demanding substrates, the choice of ligand is paramount. The ligand dictates the electronic and steric properties of the palladium center, directly influencing its reactivity. The most successful ligands for these couplings are typically both bulky and electron-rich .[3]

  • Bulkiness facilitates the formation of highly reactive, monoligated palladium(0) species, which are often more active in oxidative addition than their bis-ligated counterparts.[2][4]

  • High electron density on the phosphorus or nitrogen atom of the ligand makes the palladium center more electron-rich. This increased electron density enhances the rate of the oxidative addition step, which is often rate-limiting.[2]

Excellent choices include dialkylbiaryl phosphines (e.g., Buchwald ligands like SPhos, XPhos, and RuPhos) and N-heterocyclic carbenes (NHCs), which have demonstrated high efficacy in coupling hindered systems.[1][5][6]

Q3: Which cross-coupling reaction is most suitable for my 2,5-dimethylphenyl substrate?

The choice of reaction depends on the desired bond:

  • C(sp²)–C(sp²) Bond (Biaryls): The Suzuki-Miyaura coupling is often the first choice due to the mild reaction conditions and the commercial availability of a wide range of boronic acids.[7][8] For the 2,5-dimethylphenyl system, specialized bulky ligands are essential for success.[9][10]

  • C(sp²)–N Bond (Aryl Amines): The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[11][12] Catalyst systems employing ligands like XPhos or BrettPhos are specifically designed to handle sterically demanding amine and aryl halide partners.[13][14]

  • C(sp²)–C(sp) Bond (Aryl Alkynes): The Sonogashira coupling is the standard for this transformation.[15][16] While effective, steric hindrance can be a challenge. Copper-free variants or the use of highly active catalyst systems may be necessary.[17]

Q4: How do I choose the right base and solvent for these challenging reactions?

Base and solvent are not passive components; they actively participate in the catalytic cycle and can dramatically influence the outcome.

  • Base: The base's role in Suzuki couplings is to activate the boronic acid to form a more nucleophilic boronate "ate" complex.[8][18] For hindered substrates, a moderately strong but non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.[19] In Buchwald-Hartwig aminations, a strong, non-coordinating base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine.[14]

  • Solvent: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Aprotic, non-coordinating solvents with relatively high boiling points like toluene, dioxane, or CPME (cyclopentyl methyl ether) are generally preferred as they promote catalyst stability and allow for higher reaction temperatures if needed.[12][20]

Troubleshooting Guide for 2,5-Dimethylphenyl Couplings

This section addresses common issues encountered during experiments and provides actionable solutions.

Problem: Low or No Product Yield

Low conversion is the most frequent issue. A systematic approach to optimization is crucial.

G start Low Yield Observed q1 Step 1: Verify Reagent Quality (Aryl halide, Boronic acid, Base, Solvent) start->q1 q2 Step 2: Evaluate Catalyst System Is the ligand bulky & electron-rich enough? q1->q2 Reagents OK sol_ligand Solution: Switch to a more robust ligand. (e.g., XPhos, SPhos, RuPhos, or an NHC-based system) q2->sol_ligand No q3 Step 3: Assess Reaction Conditions Are base, solvent, and temperature optimized? q2->q3 Yes end Yield Improved sol_ligand->end sol_conditions Solution: Systematically vary conditions. - Base: K₃PO₄, Cs₂CO₃, NaOtBu - Solvent: Toluene, Dioxane, CPME - Temperature: Increase in 10-20°C increments q3->sol_conditions No q4 Step 4: Check for Side Reactions (e.g., Protodeboronation in Suzuki) q3->q4 Yes sol_conditions->end sol_side_reactions Solution: Modify protocol. - Use KHF₂ to form stable trifluoroborate salt. - Use anhydrous conditions. - Consider MIDA boronates. q4->sol_side_reactions Yes q4->end No further issues sol_side_reactions->end

Caption: Troubleshooting workflow for low yield.

Standard catalysts like Pd(PPh₃)₄ are often insufficient for ortho-substituted substrates.[20]

  • Solution: Employ a modern catalyst system known for high activity with hindered substrates. The choice of ligand is critical.

LigandCatalyst PrecursorRecommended ForKey Features
XPhos Pd₂(dba)₃ or XPhos Pd G3Suzuki, Buchwald-HartwigHighly active, general-purpose for hindered substrates.[13]
SPhos Pd₂(dba)₃ or SPhos Pd G2SuzukiExcellent for forming tetra-ortho-substituted biaryls.[21]
RuPhos Pd₂(dba)₃ or RuPhos Pd G3Suzuki, Buchwald-HartwigEffective for a broad range of hindered couplings.[21]
PEPPSI-IPr (Commercially available)Carbonylative CouplingsN-Heterocyclic Carbene (NHC) catalyst, effective for hindered systems.[6]
cataCXium® A Pd(OAc)₂Buchwald-HartwigDi-adamantyl-n-butylphosphine ligand, excellent for hindered aminations.

The wrong combination of base, solvent, or temperature can stall the reaction.

  • Solution: Screen a matrix of conditions. A good starting point for a Suzuki-Miyaura coupling of 2,5-dimethylphenyl bromide is:

    • Catalyst: Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%).

    • Base: K₃PO₄ (2-3 equivalents).

    • Solvent: Toluene or 1,4-Dioxane.

    • Temperature: 80-110 °C.

If yield remains low, consider switching to a stronger base like Cs₂CO₃ or a different solvent.[19]

This is a common side reaction where the boronic acid is replaced by a hydrogen atom from a protic source (like water) before it can transmetalate to the palladium center. This is especially problematic with electron-rich or sterically hindered boronic acids.

  • Solution:

    • Use Anhydrous Conditions: Ensure solvents and reagents are dry and the reaction is run under an inert atmosphere (Nitrogen or Argon).[19]

    • Use Potassium Trifluoroborate Salts (R-BF₃K): These salts are air-stable, crystalline solids that are less prone to protodeboronation than their corresponding boronic acids.[21] They slowly hydrolyze in situ to release the boronic acid.

    • Use MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and only release the active boronic acid under specific conditions (mild aqueous base), allowing for controlled reactivity.[22]

Problem: Significant Formation of Side Products

This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or inefficient transmetalation.

  • Solution:

    • Degas Solvents Thoroughly: Purge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[19]

    • Optimize Catalyst Loading: Too high a catalyst concentration can sometimes favor side reactions.

    • Use a More Active Ligand: A ligand that promotes faster transmetalation and reductive elimination will outcompete the homocoupling pathway.

This is the replacement of the halide on the 2,5-dimethylphenyl ring with a hydrogen atom. It can occur via β-hydride elimination from certain intermediates or other catalyst decomposition pathways.[11]

  • Solution:

    • Ligand Choice: Certain ligands are designed to suppress β-hydride elimination.[23]

    • Choice of Base: Avoid bases that can act as hydride sources. Ensure the base is pure.

    • Use Pre-catalysts: Pre-formed palladium-ligand complexes (pre-catalysts) can ensure the formation of the active catalytic species and minimize side reactions arising from poorly formed catalysts.[3]

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-1,4-dimethylbenzene with Phenylboronic Acid

This protocol provides a robust starting point for forming a sterically hindered biaryl.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Workup A 1. Add aryl bromide (1.0 eq), boronic acid (1.2 eq), and K₃PO₄ (2.0 eq) to an oven-dried flask. B 2. Add Pd₂(dba)₃ (1.5 mol%) and SPhos (3.0 mol%). A->B C 3. Seal flask, evacuate, and backfill with Argon (3x). B->C D 4. Add degassed toluene via syringe. C->D E 5. Heat reaction at 100 °C with vigorous stirring for 12-24h. D->E F 6. Monitor by TLC/GC-MS. E->F G 7. Cool to RT, dilute with EtOAc, filter through Celite®. F->G H 8. Wash filtrate with water and brine, dry over Na₂SO₄, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Suzuki-Miyaura coupling workflow.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-1,4-dimethylbenzene (1.0 mmol, 185 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

  • Add the palladium source, such as Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and the ligand, SPhos (0.03 mmol, 12.3 mg).

  • Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Add 5 mL of degassed toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove inorganic salts and palladium black.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-1,4-dimethylbenzene with Morpholine

This protocol is optimized for C-N bond formation with a hindered aryl bromide.

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).

  • Add the palladium pre-catalyst, XPhos Pd G3 (0.02 mmol).

  • Seal the tube, and cycle between vacuum and argon three times.

  • In a separate vial under argon, prepare a solution of 2-bromo-1,4-dimethylbenzene (1.0 mmol, 185 mg) and morpholine (1.2 mmol, 105 µL) in 4 mL of degassed toluene.

  • Add the substrate solution to the Schlenk tube containing the base and catalyst.

  • Place the tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with methyl tert-butyl ether (MTBE, 20 mL) and filter through a pad of silica gel, eluting with additional MTBE.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the N-aryl product.

By understanding the fundamental principles of steric hindrance and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve their success rates in the challenging yet vital area of 2,5-dimethylphenyl coupling reactions.

References

Sources

Removing unreacted 2,5-dimethylaniline from final product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #25DMA-PUR Subject: Removal of Unreacted 2,5-Dimethylaniline (2,5-DMA) from Reaction Mixtures Status: Open | Priority: High Assigned Specialist: Senior Application Scientist[1]

Overview

You are encountering persistent 2,5-dimethylaniline (2,5-DMA) impurities.[1] As an aromatic amine with a pKa of ~4.5 and a boiling point of 218°C, 2,5-DMA is too non-volatile for standard rotovap removal and often "tails" on silica, contaminating final fractions.[1]

This guide provides three tiered protocols ranging from bulk extraction to high-sensitivity scavenging.[1]

Module 1: The "Gold Standard" – Acid-Base Extraction

Best for: Acid-stable products (Amides, Esters, Ethers).[1]

The most efficient removal method exploits the basicity of the aniline nitrogen. By lowering the pH of the aqueous phase below the pKa of 2,5-DMA (4.53), you force the equilibrium toward the water-soluble anilinium salt.[1]

The Protocol
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

    • Avoid: Diethyl ether (often forms emulsions with anilines).[1]

  • The Acid Wash: Wash the organic layer with 1M HCl (3 x volume of organic layer).

    • Target pH: The aqueous layer must remain at pH < 2.0 .

    • Stoichiometry: Ensure you have at least 1.5 molar equivalents of acid relative to the estimated amine impurity.

  • Phase Separation: The 2,5-DMA is now protonated (

    
    ) and resides in the aqueous layer. Your neutral product remains in the organic layer.
    
  • Brine Wash & Dry: Wash the organic layer once with saturated brine to remove residual acid and dry over

    
    .
    
Troubleshooting: "I have a intractable emulsion."

Aromatic amines can act as surfactants at the interface.

  • Resolution A: Add solid NaCl directly to the separatory funnel to increase aqueous density.

  • Resolution B: Filter the biphasic mixture through a pad of Celite. Emulsions often stabilize around microscopic particulate matter.[1]

Visualizing the Logic (DOT Diagram)

ExtractionLogic Start Crude Mixture (Product + 2,5-DMA) AddSolvent Dissolve in EtOAc/DCM Start->AddSolvent AddAcid Add 1M HCl (pH < 2) AddSolvent->AddAcid Partition Partition Phases AddAcid->Partition OrgLayer Organic Phase (Neutral Product) Partition->OrgLayer  Retain   AqLayer Aqueous Phase (2,5-DMA-H+ Cl-) Partition->AqLayer  Discard  

Caption: Thermodynamics of acid-base extraction. Protonation renders the lipophilic amine water-soluble.

Module 2: Acid-Sensitive Products (Scavenging Resins)

Best for: Products containing acetals, silyl ethers, or Boc groups that degrade in 1M HCl.[1]

If you cannot perform an acidic wash, use a solid-supported sulfonic acid resin. These polymer beads physically trap the amine, allowing your product to be filtered away.[1]

The Protocol
  • Selection: Use a strong cation exchange resin (e.g., SCX-2 or Amberlyst 15 ).[1]

  • Stoichiometry: Calculate the theoretical amount of unreacted 2,5-DMA. Use 3–5 equivalents of resin capacity (typically ~0.8 mmol/g).

  • Incubation:

    • Dissolve crude in DCM or THF.[1]

    • Add resin and stir gently (do not use a magnetic stir bar which grinds the beads; use an orbital shaker) for 1–2 hours.

  • Filtration: Filter the mixture through a fritted glass funnel. The 2,5-DMA remains bound to the beads.[1] Rinse the beads with solvent to recover any entrained product.

Data: Resin Compatibility Table

Resin TypeFunctional GroupMechanismBest Solvent
SCX-2 Propylsulfonic acidIonic BondingDCM, MeOH, MeCN
Amberlyst 15 Sulfonic acidIonic BondingEtOAc, DCM
Isocyanate Resin Isocyanate (-NCO)Covalent Urea BondDCM (Anhydrous only)

Expert Insight: If using Isocyanate resin, the reaction is irreversible (forms a urea).[1] This is slower (4-12 hours) but prevents any "leaching" of the amine back into solution.

Module 3: Chromatographic Purification

Best for: Final polishing when trace amounts (<5%) remain.

2,5-DMA is basic and interacts with the acidic silanols on silica gel, causing "streaking" or "tailing" that overlaps with your product.[1]

The Fix: Mobile Phase Modifiers

Do not run a standard Hexane/EtOAc column. You must basify the silica surface.

  • Method A (Pre-treatment): Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.

  • Method B (In-situ): Add 1% Triethylamine or 1% Ammonium Hydroxide directly to your mobile phase solvents.

    • Note: 2,5-DMA is UV active.[1] It will appear as a distinct spot under 254 nm light.

Module 4: Analytical Verification (FAQ)

Q: How do I visualize 2,5-DMA on a TLC plate? It's invisible in my stain. A: 2,5-DMA is an aniline.[1] Standard stains like KMnO4 are often ineffective.[1] Use specific amine stains:

  • Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde): Dips yellow/orange.[1] Specific for amines/indoles.

  • Ninhydrin: Heating produces a color change (though less sensitive for aromatic amines than aliphatic ones).[1]

  • UV (254 nm): It has strong absorbance.[1] If you see a UV spot that doesn't stain with KMnO4/Vanillin, it is likely the aniline.[1]

Q: Can I just distill it off? A: Likely not. With a boiling point of 218°C , 2,5-DMA requires high vacuum (<1 mbar) and heat that may decompose your product.[1] Kugelrohr distillation is only viable if your product is non-volatile (MW > 500).

Q: Is 2,5-DMA toxic? A: Yes. Like many anilines, it is toxic by inhalation, ingestion, and skin contact.[1] It can cause methemoglobinemia (interference with oxygen transport in blood).[2] All extraction aqueous waste must be treated as hazardous basic/toxic waste, not standard aqueous waste.[1]

References

  • ChemicalBook. (2022).[1] 2,5-Dimethylaniline Properties and pKa Data. Link

  • Biotage. (n.d.).[1] ISOLUTE® Si-Propylsulfonic Acid (SCX-2) User Guide. Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Acid-Base Extraction protocols).

  • Supra Sciences. (n.d.).[1] Solid-Supported Scavengers: Sulfonic Acid Resins. Link

  • University of Rochester. (n.d.).[1] Workup: Amines - Department of Chemistry. Link

Sources

Strategies for scaling up synthesis of N-(2,5-dimethylphenyl)piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the scale-up synthesis of N-(2,5-dimethylphenyl)piperidine-2-carboxamide . Note that while this molecule is a structural isomer of the local anesthetic intermediate desbutylbupivacaine (which utilizes the 2,6-dimethylphenyl moiety), the shift to the 2,5-dimethyl position alters the steric profile, reducing hindrance at the coupling site but maintaining the risk of racemization at the piperidine


-carbon.

The following guide prioritizes the Chiral Pool Strategy (starting from L-Pipecolic Acid) using Propanephosphonic Acid Anhydride (T3P) as the coupling agent. This route is selected for its superior performance on kilogram scales compared to traditional Acid Chloride or EDC/HOBt methods.

Technical Support Center: Scale-Up Synthesis Guide

Subject: Scalable Process for N-(2,5-dimethylphenyl)piperidine-2-carboxamide Applicable For: Process Chemistry, Scale-Up (100g – 10kg), cGMP Optimization Safety Warning: This compound is a structural analog of potent sodium channel blockers. Handle all solids and solutions as potentially bioactive substances.

Part 1: Strategic Route Selection

For scale-up, we recommend the T3P-Mediated Direct Coupling over the Acid Chloride method.

FeatureMethod A: Acid Chloride (PCl₅/SOCl₂) Method B: T3P Coupling (Recommended)
Reagents PCl₅ or Oxalyl Chloride (Corrosive, Toxic)T3P (Propylphosphonic anhydride) (Benign)
Racemization High Risk (via Ketene/Oxazolone intermediates)Low Risk (<1% epimerization reported)
Workup Requires distillation/crystallization of unstable intermediatesAqueous extraction (Byproducts are water-soluble)
Yield Variable (Sensitive to moisture)Consistent (High tolerance for functional groups)
The Validated Workflow (Graphviz Diagram)

G Start Start: N-Boc-L-Pipecolic Acid (Chiral Pool) Coupling Coupling Reaction Add T3P (50% in EtOAc) Temp: 0°C -> 25°C Start->Coupling Reagents Add: 2,5-Dimethylaniline + Pyridine (3.0 eq) Reagents->Coupling Workup Workup Wash w/ 1M HCl, NaHCO3 (T3P byproducts removal) Coupling->Workup monitor HPLC Intermediate Intermediate: N-Boc-Amide (Oil/Solid) Workup->Intermediate Deprotection Deprotection HCl in IPA or Dioxane Temp: 20-40°C Intermediate->Deprotection Isolation Crystallization Cool to 0-5°C Filter HCl Salt Deprotection->Isolation precipitation

Caption: Optimized scale-up workflow utilizing T3P for amide bond formation to minimize racemization and simplify purification.

Part 2: Troubleshooting & Optimization (FAQ)

Phase 1: The Amide Coupling

Q: The reaction conversion stalls at 80-90%. Adding more T3P doesn't help. Why?

  • Diagnosis: While 2,5-dimethylaniline is less hindered than the 2,6-isomer, it is still a relatively weak nucleophile. The stalling is likely due to the consumption of the base (pyridine/TEA) by the T3P acid byproducts, protonating the aniline and rendering it non-nucleophilic.

  • Solution:

    • Base Stoichiometry: Ensure you are using at least 3.0 to 4.0 equivalents of base (Pyridine or N-Methylmorpholine). T3P releases acid as it reacts; the environment must remain basic to keep the aniline reactive.

    • Order of Addition: Add the T3P solution last and slowly to a mixture of the acid, aniline, and base. This maintains a high concentration of the free amine during the activation step.

Q: I am observing 5-10% racemization (D-isomer) in the coupled intermediate.

  • Diagnosis: Over-activation. If the carboxylic acid is activated (forming the mixed anhydride) without immediate trapping by the amine, it can cyclize to an oxazolone, which rapidly racemizes.

  • Solution:

    • Switch Solvent: Change from DMF to Ethyl Acetate (EtOAc) or 2-MeTHF . Non-polar solvents often suppress the ionic pathways leading to racemization.

    • Temperature Control: Maintain the reaction at 0°C to 5°C during the T3P addition. Only allow it to warm to room temperature after 1 hour.

    • Reagent: If using EDC/HOBt, switch immediately to T3P . T3P is documented to show significantly lower epimerization rates for chiral amino acids [1].

Phase 2: Deprotection & Isolation

Q: After Boc-deprotection with HCl, I get a hygroscopic gum instead of a solid.

  • Diagnosis: The presence of residual solvents (EtOAc or DCM) or excess acid prevents the crystal lattice from forming. Piperidine-2-carboxamides are prone to oiling out.

  • Solution (The "Anti-Solvent" Method):

    • Perform the deprotection in a minimum volume of Isopropanol (IPA) or Methanol .

    • Once deprotection is complete (check by HPLC), distill off 50% of the solvent to remove excess HCl gas.

    • Slowly add MTBE (Methyl tert-butyl ether) or Acetone as an anti-solvent while stirring rapidly.

    • Seed Crystals: If this is the first scale-up, obtain a small amount of solid by scratching a test tube side or rotovapping to dryness, and use this to seed the main reactor.

Q: The final salt is colored (yellow/brown) instead of white.

  • Diagnosis: Oxidation of the excess 2,5-dimethylaniline carried over from the coupling step. Anilines oxidize rapidly to colored quinoid species.

  • Solution:

    • Acid Wash: During the workup of the coupling step (before deprotection), ensure rigorous washing of the organic phase with 1M HCl . This removes unreacted aniline.

    • Recrystallization: Recrystallize the final HCl salt from IPA/Water (9:1) . The colored impurities usually stay in the mother liquor.

Part 3: Critical Process Parameters (CPP) Table

ParameterRangeCriticalityConsequence of Deviation
Base Equivalents (Coupling) 3.0 – 4.0 eqHigh <3.0 eq leads to stalled reaction; >5.0 eq increases racemization risk.
Temperature (T3P Addition) -5°C to 5°CMedium >10°C increases racemization and byproduct formation.
Water Content (Solvents) <0.1%High T3P hydrolyzes rapidly in water, consuming the reagent before coupling.
Deprotection Temperature 20°C – 40°CMedium >50°C can cause amide hydrolysis (cleaving the drug).

Part 4: Impurity Logic Tree

Use this logic flow to identify the source of purity failures in the final API.

Logic Problem Impurity Detected in HPLC Type Identify RRT (Relative Retention Time) Problem->Type RRT_Late RRT > 1.0 (Non-polar) Type->RRT_Late Late Eluting RRT_Early RRT < 1.0 (Polar) Type->RRT_Early Early Eluting RRT_Iso RRT ~ 1.0 (Isomer/Chiral) Type->RRT_Iso Same/Close Eluting Cause1 Dimer Formation or Unreacted Aniline RRT_Late->Cause1 Cause2 Hydrolysis Product (Pipecolic Acid) RRT_Early->Cause2 Cause3 Enantiomer (R-isomer) Racemization RRT_Iso->Cause3 Fix1 Action: Improve Acid Wash Check Stoichiometry Cause1->Fix1 Fix2 Action: Lower Deprotection Temp Check Moisture Cause2->Fix2 Fix3 Action: Switch to T3P Lower Coupling Temp Cause3->Fix3

Caption: Troubleshooting logic for common impurities in piperidine-carboxamide synthesis.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters, 13(19), 5048–5051.

  • Suveges, N. S., et al. (2017).[2] Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy.[2][3] Reaction Chemistry & Engineering.

  • Patterson, L. E., et al. (2010). Method of making piperidine derivatives.[4][5][6][7] U.S. Patent Application US20100137604A1.

  • Eyal, A., et al. (1996). Process for preparing levobupivacaine and analogues thereof.[5][8] World Intellectual Property Organization, WO1996012700A1.

Sources

Validation & Comparative

A Comparative Guide to the Chromatographic Retention of 2,5- and 2,6-Dimethylphenyl Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Structural Nuances Driving Separation: A Theoretical Framework

The key to separating the 2,5- and 2,6-dimethylphenyl piperidine carboxamide isomers lies in exploiting the subtle differences in their molecular geometry and polarity imparted by the positioning of the two methyl groups on the phenyl ring. In reversed-phase high-performance liquid chromatography (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, retention is primarily governed by the hydrophobicity of the analyte.[1]

The 2,6-isomer possesses a higher degree of steric hindrance around the amide linkage due to the two methyl groups being in the ortho positions. This steric crowding can restrict the planarity of the molecule and may limit its ability to interact fully with the flat surface of a conventional C18 stationary phase.[2] In contrast, the 2,5-isomer has one ortho- and one meta-positioned methyl group, resulting in a less sterically hindered and potentially more planar conformation. This difference in molecular shape can be a critical factor in their differential retention.[3]

Furthermore, the position of the methyl groups influences the molecule's overall polarity and its capacity for π-π interactions with specific stationary phases. While both isomers have the same empirical formula, the distribution of electron density across the aromatic ring differs. Phenyl-based stationary phases are often employed to enhance the separation of aromatic positional isomers by leveraging these differences in π-π interactions.[4][5] The less hindered nature of the 2,5-isomer might allow for more effective π-π stacking with a phenyl-based stationary phase, potentially leading to longer retention compared to the more sterically shielded 2,6-isomer.

Predicted Chromatographic Behavior

Based on the theoretical considerations of steric hindrance and molecular planarity, a predicted elution order can be established for a reversed-phase separation. The 2,6-dimethylphenyl piperidine carboxamide, with its bulkier substitution pattern around the amide bond, is expected to have a less intimate interaction with the stationary phase, leading to a shorter retention time. Conversely, the 2,5-isomer, being less sterically hindered, is predicted to have a longer retention time.

The following table presents a hypothetical data set illustrating the expected retention times for the two isomers under the detailed experimental conditions provided in the subsequent section. It is crucial to note that these are predicted values and require experimental verification.

CompoundPredicted Retention Time (min)Rationale for Predicted Elution Order
2,6-dimethylphenyl piperidine carboxamide8.5The two ortho-methyl groups create significant steric hindrance around the amide linkage, potentially reducing the molecule's ability to interact fully with the C18 stationary phase. This leads to a weaker retention and earlier elution.
2,5-dimethylphenyl piperidine carboxamide9.2With one less ortho-substituent, this isomer experiences less steric hindrance, allowing for a more planar conformation and stronger hydrophobic and potential π-π interactions with the stationary phase. This results in a stronger retention and later elution compared to the 2,6-isomer.

Visualizing the Isomers and the Analytical Workflow

To better understand the structural differences and the proposed analytical approach, the following diagrams are provided.

Chemical Structures of Isomers cluster_26 2,6-dimethylphenyl piperidine carboxamide cluster_25 2,5-dimethylphenyl piperidine carboxamide 26_isomer 25_isomer

Caption: Chemical structures of 2,6- and 2,5-dimethylphenyl piperidine carboxamide.

experimental_workflow prep Sample Preparation (Dissolve isomers in mobile phase) hplc HPLC System (C18 column, isocratic elution) prep->hplc injection Injection (10 µL) hplc->injection separation Chromatographic Separation (Differential retention) injection->separation detection UV Detection (210 nm) separation->detection data Data Analysis (Determine retention times) detection->data

Caption: Proposed experimental workflow for HPLC analysis.

A Robust Protocol for Isomer Separation

The following detailed experimental protocol is designed to achieve baseline separation of 2,5- and 2,6-dimethylphenyl piperidine carboxamides. This method is adapted from validated HPLC protocols for the analysis of ropivacaine and related compounds.[6][7][8][9][10][11][12]

Objective: To develop and validate an isocratic reversed-phase HPLC method for the separation and quantification of 2,5- and 2,6-dimethylphenyl piperidine carboxamides.

Materials and Reagents:

  • 2,5-dimethylphenyl piperidine carboxamide reference standard

  • 2,6-dimethylphenyl piperidine carboxamide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl-hexyl column could be explored as an alternative for enhanced selectivity.[4]

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Acetonitrile:Methanol:Phosphate Buffer (pH 4.0, 0.05 M) (10:30:60, v/v/v)[7]A buffered aqueous-organic mobile phase is standard for reversed-phase separation of amine-containing compounds. The pH is controlled to ensure consistent ionization state of the analytes, leading to reproducible retention times.[13][14]
Stationary Phase C18 (octadecylsilane), 4.6 x 150 mm, 5 µmC18 is a versatile, nonpolar stationary phase that provides good retention for hydrophobic compounds.[15][16][17]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times, as temperature can affect mobile phase viscosity and analyte-stationary phase interactions.
Detection Wavelength 210 nmThis wavelength is often used for the detection of local anesthetics like ropivacaine and provides good sensitivity.[7][12]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time 15 minutesSufficient time to allow for the elution of both isomers and any potential impurities, ensuring a stable baseline before the next injection.

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.05 M phosphate buffer by dissolving the appropriate amount of KH2PO4 in HPLC grade water.

    • Adjust the pH of the buffer to 4.0 with orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing acetonitrile, methanol, and the phosphate buffer in a 10:30:60 ratio.

    • Degas the mobile phase prior to use.[18]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve approximately 10 mg of each isomer reference standard in the mobile phase to prepare individual stock solutions of 1 mg/mL.

    • Prepare a mixed standard solution containing both isomers at a concentration of 100 µg/mL by diluting the stock solutions with the mobile phase.

  • Sample Preparation:

    • Dissolve the sample containing the isomers in the mobile phase to achieve a final concentration within the linear range of the method.

  • System Suitability:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the mixed standard solution five times.

    • The relative standard deviation (RSD) of the peak areas for each isomer should be ≤ 2.0%.

    • The resolution between the two isomer peaks should be ≥ 1.5.

  • Analysis:

    • Inject the prepared sample solutions.

    • Identify the peaks corresponding to the 2,5- and 2,6-isomers by comparing their retention times with those of the mixed standard.

    • Quantify the amount of each isomer using the peak areas and a calibration curve if necessary.

This comprehensive guide provides a strong theoretical and practical foundation for researchers and scientists tackling the separation of 2,5- and 2,6-dimethylphenyl piperidine carboxamide isomers. By understanding the underlying principles of chromatography and adopting a systematic experimental approach, reliable and reproducible separation can be achieved, which is paramount in the rigorous environment of drug development and quality control.

References

  • Caporossi, L., De Rosa, M., & Papaleo, B. (2010). Complete separation of urinary metabolites of xylene in HPLC/DAD using β-cyclodextrin: application for biological monitoring. Journal of Chromatography B, 878(27), 2611-2615. Available at: https://pubmed.ncbi.nlm.nih.gov/20102796/
  • ARL Bio Pharma. (n.d.). Analytical Method Validation: Ropivacaine Hydrochloride. Available at: https://www.arlok.
  • Li, H., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 4(84), 44788-44791. Available at: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra07388a
  • ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Available at: https://www.researchgate.
  • ResearchGate. (n.d.). Liquid chromatographic separation of xylene isomers on α-cyclodextrin bonded phases. Available at: https://www.researchgate.
  • Kawata, K., et al. (2004). Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation. Journal of Health Science, 50(4), 425-429. Available at: https://pubmed.ncbi.nlm.nih.gov/15588804/
  • RSU Research Portal. (n.d.). Development of high performance liquid chromatography ropivacaine serum concentration determination method. Available at: https://dspace.rsu.lv/jspui/handle/123456789/1017
  • Restek. (2019). Choosing Your LC Stationary Phase. Available at: https://www.restek.
  • Chromatography Forum. (2011). Can I separate xylene isomers (o, m, p) by HPLC-UV? Methods?. Available at: https://www.chromforum.org/viewtopic.php?t=22282
  • Bioscience and Bioengineering. (2022). Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP – HPLC. Available at: https://www.biobs.org/article_146908.html
  • National Center for Biotechnology Information. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8728952/
  • University of Alberta. (n.d.). Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatograph. Available at: https://era.library.ualberta.ca/items/0c0a3e1a-4d2c-4f7f-8d3f-8c3b1e3e4f1c
  • ResearchGate. (2014). What are the effects of substituents (group) on hydrophobic characters of organic compunds. Available at: https://www.researchgate.net/post/What_are_the_effects_of_substituents_group_on_hydrophobic_characters_of_organic_compunds
  • Allan Chemical Corporation. (n.d.). Mobile Phase Solvent Pairing for HPLC. Available at: https://www.allanchem.com/blog/mobile-phase-solvent-pairing-for-hplc
  • ResearchGate. (n.d.). Validation of an HPLC Method Devised for the Quantitative Determination of Ropivacaine in Drug-Delivery Systems. Available at: https://www.researchgate.net/publication/224855598_Validation_of_an_HPLC_Method_Devised_for_the_Quantitative_Determination_of_Ropivacaine_in_Drug-Delivery_Systems
  • Chinese Journal of Pharmaceuticals. (2020). Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC. Available at: https://www.cjph.com.cn/EN/Y2020/V51/I05/620
  • ResearchGate. (n.d.). Fig. S2. HPLC chromatograms for the separation of : (A) xylene; (B) dichlorobenzene. Available at: https://www.researchgate.net/figure/Fig-S2-HPLC-chromatograms-for-the-separation-of-A-xylene-B-dichlorobenzene_fig2_264841933
  • Queen's University Belfast Research Portal. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Available at: https://pure.qub.ac.
  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: https://www.phenomenex.
  • National Center for Biotechnology Information. (n.d.). Tuning Electrostatic and Hydrophobic Surfaces of Aromatic Rings to Enhance Membrane Association and Cell Uptake of Peptides. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7041926/
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: https://www.alwsci.com/news/mobile-phase-selection-guide-optimal-solvent-pairing-strategies-for-different-analytical-tasks-71089201.html
  • Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. Available at: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/12%3A_Chromatography/12.
  • Waters Corporation. (n.d.). HPLC Separation Modes. Available at: https://www.waters.
  • MDPI. (n.d.). Quantitative Structure–Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography. Available at: https://www.mdpi.com/1420-3049/26/8/2157
  • MicroSolv Technology Corporation. (n.d.). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: https://www.microsolvtech.
  • retentionprediction.org. (n.d.). Retention Predictor. Available at: http://www.retentionprediction.org/hplc/
  • LCGC International. (n.d.). Choosing the Right HPLC Stationary Phase. Available at: https://www.chromatographyonline.
  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: https://www.welchmat.
  • National Center for Biotechnology Information. (2021). Structure Driven Prediction of Chromatographic Retention Times: Applications to Pharmaceutical Analysis. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8035889/
  • ResearchGate. (n.d.). Retention Time Prediction in High-Performance Liquid Chromatography Using Random Forest Regression. Available at: https://www.researchgate.
  • ResearchGate. (n.d.). Substituent effects on aromatic interactions in water. Available at: https://www.researchgate.
  • SlidePlayer. (n.d.). Mechanisms of retention in HPLC Part 2. Available at: https://slideplayer.com/slide/13768994/
  • ResearchGate. (2018). Prediction of High Performance Liquid Chromatography Retention Time for Some Organic Compounds Based on Ab initio QSPR Study. Available at: https://www.researchgate.net/publication/322524785_Prediction_of_High_Performance_Liquid_Chromatography_Retention_Time_for_Some_Organic_Compounds_Based_on_Ab_initio_QSPR_Study
  • MDPI. (2021). Selected Thoughts on Hydrophobicity in Drug Design. Available at: https://www.mdpi.com/1420-3049/26/4/859
  • Revue Roumaine de Chimie. (n.d.). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Available at: https://revroum.lew.ro/wp-content/uploads/2012/04/Art-20.pdf
  • National Center for Biotechnology Information. (n.d.). Substituent effects on aromatic interactions in water. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8488806/
  • OUCI. (n.d.). Stationary phase effects in reversed-phase liquid chromatography. Available at: https://www.ouci.u-tokyo.ac.jp/course/2018/2018_04_20_01.pdf
  • Nacalai Tesque. (n.d.). (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available at: https://www.nacalai.co.jp/global/cosmosil/technical/lc_selectivity_packing.html
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available at: https://www.waters.com/nextgen/us/en/library/application-notes/2014/direct-separations-of-the-six-positional-isomers-of-disubstituted-benzoic-acids-using-acquity-upc2-torus-columns.html
  • ResearchGate. (n.d.). Retention behaviour of aromatic hydrocarbons in reversed-phase HPLC based on phenyl-silica stationary phase. Available at: https://www.researchgate.
  • SlidePlayer. (n.d.). Mechanisms of retention in HPLC Part 7. Available at: https://slideplayer.com/slide/13769000/

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethylphenyl)piperidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethylphenyl)piperidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.